molecular formula C24H20N2O3 B6498332 N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953253-02-6

N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No. B6498332
CAS RN: 953253-02-6
M. Wt: 384.4 g/mol
InChI Key: GWCRTCVXCHRQJC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an acetamide group, a biphenyl group, an oxazole ring, and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group would likely contribute to the rigidity of the molecule, while the oxazole ring could potentially participate in aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an acetamide group could influence the compound’s solubility in water, while the biphenyl group could contribute to its lipophilicity .

Scientific Research Applications

N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has been studied for its ability to interact with a variety of proteins and receptors. It has been used in studies of cell signaling pathways, immunology, and drug development. This compound has been used to study the effects of G protein-coupled receptor (GPCR) activation on cell signaling. It has also been used in studies of the effects of agonists and antagonists on GPCR-mediated signal transduction. In addition, this compound has been used to study the effects of opioid receptor activation on immune cell function. Finally, this compound has been used to study the effects of receptor activation on drug efficacy.

Mechanism of Action

N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a small molecule that binds to G protein-coupled receptors (GPCRs). Upon binding, this compound activates the GPCR, which leads to the activation of a signaling cascade. The signaling cascade involves the activation of G proteins, which in turn activate downstream effectors such as adenylyl cyclase and phospholipase C. These effectors lead to the production of second messengers, such as cyclic AMP and inositol triphosphate, which activate further downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been studied for its effects on cell signaling pathways. It has been shown to activate GPCRs, leading to the activation of downstream signaling pathways. This can lead to a variety of physiological effects, such as increased cell proliferation, increased cell survival, and increased cell migration. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several advantages for use in lab experiments. It is a small molecule, which makes it easier to handle and store than larger molecules. In addition, it is relatively stable and can be stored for long periods of time. Finally, it is relatively inexpensive and can be easily synthesized in the lab. However, there are also some limitations to using this compound in lab experiments. It has a low solubility in water, which can make it difficult to use in certain experiments. In addition, it has a low affinity for certain receptors, which can limit its usefulness in certain experiments.

Future Directions

N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a range of potential applications in scientific research. In the future, it could be used to study the effects of GPCR activation on cell signaling pathways. It could also be used to study the effects of agonists and antagonists on GPCR-mediated signal transduction. In addition, this compound could be used to study the effects of opioid receptor activation on immune cell function. Finally, this compound could be used to study the effects of receptor activation on drug efficacy.

Synthesis Methods

N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can be synthesized in a two-step process. The first step involves the reaction of 1,1'-biphenyl-2-yl bromide with 5-(3-methoxyphenyl)-1,2-oxazol-3-yl acetamide in the presence of a base. This reaction yields this compound along with a byproduct of 1,1'-biphenyl-2-ol. The second step involves the oxidation of the 1,1'-biphenyl-2-ol to 1,1'-biphenyl-2-one using a reagent such as sodium hypochlorite. This yields this compound in a pure form.

properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-28-20-11-7-10-18(14-20)23-15-19(26-29-23)16-24(27)25-22-13-6-5-12-21(22)17-8-3-2-4-9-17/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCRTCVXCHRQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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